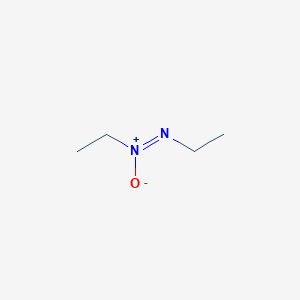

Azoxyethane

Descripción

Structure

3D Structure

Propiedades

Número CAS |

16301-26-1 |

|---|---|

Fórmula molecular |

C4H10N2O |

Peso molecular |

102.14 g/mol |

Nombre IUPAC |

ethyl-ethylimino-oxidoazanium |

InChI |

InChI=1S/C4H10N2O/c1-3-5-6(7)4-2/h3-4H2,1-2H3 |

Clave InChI |

SZOHWYCBDJPVGO-UHFFFAOYSA-N |

SMILES |

CCN=[N+](CC)[O-] |

SMILES canónico |

CCN=[N+](CC)[O-] |

Otros números CAS |

16301-26-1 |

Sinónimos |

azoxyethane |

Origen del producto |

United States |

Advanced Synthetic Methodologies for Azoxyethane and Its Derivatives

Contemporary Approaches in Azoxy Compound Synthesis

Modern synthetic chemistry offers a diverse toolkit for the formation of the azoxy linkage, moving beyond classical condensation and oxidation reactions. These contemporary approaches provide greater control over reaction conditions, substrate scope, and stereoselectivity.

Photochemical and Radical-Mediated Synthetic Routes

The use of light and radical intermediates offers unique pathways for the synthesis of azoxy compounds. Photochemical methods can initiate reactions under mild conditions, often leading to specific isomers. For instance, the photolytic isomerization of azoxyalkanes is a known transformation. mathnet.ru Visible light irradiation, without the need for photoredox catalysts, can be used to generate azoxy compounds from precursors like sulfonyl-protected azoxy arenes, which act as radical precursors. researchgate.net

Radical-mediated reactions are central to many azoxy compound syntheses. researchgate.net The thermal decomposition of certain precursors can generate radical intermediates that lead to azoxy products. lkouniv.ac.in For example, the reaction of a triplet nitrene, generated from iminoiodinanes under visible light, with nitroso compounds provides access to unsymmetrical azoxy compounds. researchgate.net Similarly, photochemical excitation of azodicarboxylates can form a triplet species that reacts with diazoalkanes, initiating a sequence that can be harnessed for complex molecule synthesis. scribd.comrsc.org These radical pathways are distinct from the thermal behavior of many azoxyalkanes, which are notably more stable and less prone to spontaneous radical formation compared to their azoalkane counterparts. lkouniv.ac.in

The table below summarizes key aspects of these modern synthetic routes.

| Method Type | Precursors | Conditions | Key Intermediates | Noteworthy Aspects |

|---|---|---|---|---|

| Photochemical | Azodicarboxylates, Diazoalkanes | Photoexcitation, UV or visible light | Triplet species, Azomethine ylide | Enables multi-component reactions under mild conditions. scribd.comrsc.org |

| Radical-Mediated | Iminoiodinanes, Nitroso compounds | Visible light irradiation | Triplet nitrene, Azoxy radical | Allows for the synthesis of unsymmetrical azoxy compounds without a photoredox catalyst. researchgate.net |

| Radical-Mediated | Phenyl azides | Metal catalysis (e.g., Cobalt(II) porphyrin) | Porphyrin Co(III)-nitrene radical | Facilitates formal dimerization to synthesize functionalized azobenzenes. researchgate.net |

Strategies for Asymmetrical Azoxy Linkage Formation

The synthesis of asymmetrical azoxy compounds, where the two organic substituents on the azoxy core are different (R ≠ R'), presents a significant challenge. Many traditional methods yield symmetrical products. However, overcoming this is crucial for expanding the chemical diversity and applications of these compounds. One successful strategy involves the reaction of nitroso compounds with iminoiodinanes, which has been shown to produce unsymmetrical azoxy compounds with good substrate scope and functional group tolerance. researchgate.net

Organocatalysis has also emerged as a powerful tool for creating asymmetric molecules. An asymmetric organocatalytic approach has been developed for the synthesis of tertiary azomethyl alcohols, which are valuable intermediates that can be converted into azoxy compounds. capes.gov.br This method utilizes a chiral thiourea (B124793) catalyst to achieve high yields and moderate enantioselectivities in the initial addition step, providing a direct pathway to chiral azoxy structures. capes.gov.br

Pyrolysis-Based Synthetic Pathways to Azoxyethene Analogues

Pyrolysis, a process involving thermal decomposition at high temperatures without oxygen, offers a distinct route to certain unsaturated compounds. While the direct pyrolysis of simple nitroalkanes like nitromethane (B149229) or nitroethane primarily leads to fragmentation into smaller molecules like methane, nitric oxide, and water rather than condensation products like azoxy compounds capes.gov.brresearchgate.netresearchgate.net, specific precursors can be designed to yield azoxyethene analogues. A notable example is the synthesis of methoxy-NNO-azoxyethene, the first in its class, which was achieved through the pyrolysis of 1,1-bis(methoxy-NNO-azoxy)ethane. slideshare.net This demonstrates that pyrolysis of more complex, tailored starting materials can be a viable, albeit specialized, pathway to functionalized azoxyalkenes. slideshare.netdoi.org In contrast, the general pyrolysis of nitro compounds is often associated with explosive decomposition due to the release of nitrogen gas and significant energy. scribd.comscispace.com

Catalytic Methodologies in Azoxyethane Synthesis

Catalysis is fundamental to modern, efficient chemical synthesis. While specific catalytic routes for azoxyethane are not extensively detailed, principles from related aromatic and aliphatic systems demonstrate potential pathways. The reduction of nitro compounds is a primary route to amines, but under controlled conditions, it can be stopped at the intermediate azoxy stage. scribd.com The Haber-Bosch model for nitro reduction suggests two pathways: a direct route through nitroso and hydroxylamine (B1172632) intermediates, and a condensation route where these intermediates couple to form an azoxy compound, which is then further reduced. scribd.com

Heterogeneous catalysts, such as supported silver-copper (B78288) alloy nanoparticles (Ag-Cu alloy NPs), have been used for the selective photoreduction of nitroaromatics to azoxy compounds under visible light. Similarly, copper-based catalysts like Cu-CeO₂ and CuCr₂O₄ spinel nanoparticles have shown high selectivity for the oxidation of anilines to azoxybenzenes. A single-atom dispersed Co-N-C catalyst has also demonstrated excellent performance for the chemoselective hydrogenation of nitroarenes to produce azo compounds, a class of compounds closely related to azoxy structures. These catalytic systems, which are effective for aromatic compounds, provide a blueprint for developing catalysts for aliphatic analogues like azoxyethane, likely starting from nitroethane or ethylamine.

| Catalyst System | Reactant Type | Reaction Type | Key Features | Reference |

|---|---|---|---|---|

| Ag–Cu alloy NPs | Nitroaromatics | Photocatalytic Reduction | Visible light activation; selectivity can be tuned by light wavelength. | |

| 3.8% Cu-CeO₂ | Aniline | Oxidation | High selectivity for azoxybenzene (B3421426). | |

| Single-atom Co-N-C | Nitroarenes | Chemoselective Hydrogenation | Excellent performance for producing azo compounds under mild conditions. | |

| DIPEA (Hünig's base) | Nitrosobenzenes/Anilines | Reductive Dimerization/Oxidation | Cost-effective, operates at room temperature in water. | researchgate.netresearchgate.net |

Integration of Sustainable Chemistry Principles in Azoxyethane Synthesis

The principles of green and sustainable chemistry aim to design chemical processes that are efficient, safe, and environmentally benign. researchgate.net These principles are being actively applied to the synthesis of azoxy compounds. A prime example is the use of water as a green, safe solvent for the synthesis of azoxybenzenes at room temperature, catalyzed by the cost-effective organic base N,N-Diisopropylethylamine (DIPEA). researchgate.net This approach avoids harsh conditions and volatile organic solvents, significantly improving the environmental profile of the synthesis. researchgate.net

The development of highly efficient and reusable catalysts is another cornerstone of sustainable chemistry. Heterogeneous catalysts, such as the Cu-CeO₂ and CuCr₂O₄ systems, can be easily separated from the reaction mixture and reused, minimizing waste and catalyst leaching. slideshare.net The use of photocatalysis with visible light also represents a sustainable approach, as it can reduce the energy requirements of a reaction and allow for processes to occur at ambient temperatures. By focusing on atom economy, minimizing byproducts, using environmentally friendly solvents, and developing reusable catalysts, the synthesis of azoxy compounds, including azoxyethane, can be aligned with modern standards of sustainability. researchgate.net

Elucidation of Azoxyethane Reaction Mechanisms

Fundamental Mechanistic Pathways of Azoxy Compound Transformations

The reactivity of the azoxy group (–N=N(O)–) is central to the chemical behavior of azoxy compounds. Transformations often involve redox reactions, with many synthetic preparations proceeding via the condensation of two key intermediates: a nitroso compound and a hydroxylamine (B1172632). nih.govnih.gov The conditions of the reaction, such as pH, can significantly influence the pathway; for example, alkaline conditions can favor the formation of azoxy compounds by inhibiting the further reduction of intermediates to amines. mdpi.compreprints.org

Electron-pushing, or arrow-pushing, is a formalism used to illustrate the flow of electrons in a reaction mechanism, showing the breaking and forming of bonds. wikipedia.org This tool is essential for visualizing the transformation of functional groups.

Complementing this is the use of reaction coordinate diagrams, which plot the energy of the system against the progress of the reaction. shimizu-uofsc.net These diagrams provide critical insights into the kinetics and thermodynamics of a reaction. libretexts.org Key features of a reaction coordinate diagram include:

Reactants and Products: The starting and ending points on the diagram.

Transition States (TS): The energy maxima along the reaction pathway, representing the highest-energy structures between reactants and products or intermediates. shimizu-uofsc.net The energy difference between the reactants and the highest transition state is the activation energy (Ea), which governs the reaction rate. weebly.com

Intermediates: Local energy minima between two transition states, representing short-lived, yet relatively stable, molecules that exist during the reaction. youtube.comuoanbar.edu.iq

A hypothetical reaction coordinate diagram for a two-step reaction involving an intermediate illustrates these concepts.

This is an illustrative example of a reaction coordinate diagram.

This is an illustrative example of a reaction coordinate diagram.A reactive intermediate is a high-energy, short-lived molecule that is generated in one step and consumed in a subsequent step of a reaction mechanism. uoanbar.edu.iquobasrah.edu.iq Their identification, often through spectroscopic methods or chemical trapping, is crucial evidence for a proposed mechanism. uoanbar.edu.iq Common types of intermediates in organic reactions are summarized in the table below.

| Intermediate Type | Description |

| Carbocation | Contains a carbon atom with a positive charge and only six valence electrons. uobasrah.edu.iq |

| Carbanion | Contains a carbon atom with a negative charge and a lone pair of electrons. libretexts.org |

| Free Radical | An atom or molecule with an unpaired electron. |

| Carbene | A neutral species containing a carbon atom with two unshared valence electrons. libretexts.orgchemistrydocs.com |

| Nitrene | The nitrogen analogue of a carbene, with a neutral nitrogen atom having an unshared electron pair and an empty orbital. libretexts.orgchemistrydocs.com |

| Aryne (e.g., Benzyne) | A neutral, highly reactive intermediate derived from an aromatic ring by the removal of two ortho substituents. uoanbar.edu.iqchemistrydocs.com |

| This table summarizes common reactive intermediates in organic chemistry. uoanbar.edu.iquobasrah.edu.iqlibretexts.orgchemistrydocs.com |

Transition states are inherently unstable structures, representing the peak of an energy barrier, and cannot be isolated. youtube.comnih.gov Their proposed structures are poised between the reactants and products, with partially broken and formed bonds. nih.gov While direct observation is not possible due to their extremely short lifetimes (around 10⁻¹³ seconds), their geometry and energy can be inferred through kinetic studies and, more directly, through computational chemistry. nih.govarxiv.org

Theoretical and Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for studying reaction mechanisms, providing insights that are often inaccessible through experimental means alone. orientjchem.orgescholarship.org By applying principles of quantum mechanics, researchers can model the behavior of molecules and predict their structures, energies, and reactivity. orientjchem.orgnumberanalytics.com

Density Functional Theory (DFT) is a particularly prominent method used to investigate the electronic structure of molecules. numberanalytics.com It is widely employed to:

Determine the geometries and energies of reactants, intermediates, transition states, and products. orientjchem.org

Calculate the energy profile along a reaction coordinate, helping to distinguish between possible mechanistic pathways. researchgate.net

Characterize the structure of fleeting transition states. arxiv.org

Understand the origin of selectivity in reactions. escholarship.org

Recent studies have utilized computational methods to explore the reaction mechanisms of various chemical systems, from drug synthesis to the thermal decomposition of compounds related to azoxyethane. orientjchem.orgresearchgate.net For instance, DFT calculations on the thermal decomposition of N-alkyl-N'-methoxydiazene-N-oxides revealed that the reaction proceeds via a five-membered cyclic transition state, with calculated activation energies corresponding well with experimental data. researchgate.netresearchgate.net Such approaches could be powerfully applied to elucidate the detailed mechanistic pathways of azoxyethane's reactions.

| Computational Method/Concept | Application in Mechanistic Studies |

| Density Functional Theory (DFT) | Calculates electronic structure to determine geometries and energies of stationary points on the potential energy surface. orientjchem.orgnumberanalytics.com |

| Ab initio methods | A family of quantum chemistry methods based on first principles, without empirical parameters. numberanalytics.com |

| Transition State (TS) Search Algorithms | Algorithms used to locate the first-order saddle point (transition state) on a potential energy surface. arxiv.orgyoutube.com |

| Reaction Coordinate Analysis | Maps the minimum energy pathway connecting reactants and products to visualize the energetic profile of a reaction. libretexts.orgresearchgate.net |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent motion of atoms and molecules to study dynamic effects in reactions that may not be captured by static models. escholarship.org |

| This table outlines key theoretical and computational approaches used for elucidating reaction mechanisms. libretexts.orgarxiv.orgorientjchem.orgescholarship.orgnumberanalytics.comyoutube.comresearchgate.net |

Theoretical and Computational Chemistry Investigations of Azoxyethane

Quantum Chemical Studies

Quantum chemical studies use the principles of quantum mechanics to model molecules. These methods are fundamental to understanding the electronic nature of chemical bonding and structure.

Electronic structure theory is the bedrock of quantum chemistry, and Density Functional Theory (DFT) is one of its most widely used and versatile methods. researchgate.net DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. quora.com Instead of calculating the complex wavefunction of a multi-electron system, DFT focuses on the electron density, a physical characteristic of all molecules, which simplifies the calculation while maintaining high accuracy. researchgate.net The energy of the molecule is determined as a functional of the electron density. researchgate.net

For azoxyethane, DFT calculations can elucidate critical molecular-level descriptors, including molecular orbital energy levels, atomic charge distributions, and local electron densities. mdpi.com These descriptors are crucial for identifying reactive sites and analyzing the stability of the molecule. mdpi.com Hybrid density functionals, such as the widely used B3LYP, are often the methods of choice for studying reaction mechanisms and molecular spectroscopy. researchgate.netmdpi.com While specific published DFT studies focusing exclusively on azoxyethane are not abundant, the methodology is routinely applied to organic molecules to predict a wide range of properties. For instance, quantum-chemical simulations have been used to investigate high-energy azoxy compounds, demonstrating the utility of these methods in this chemical class. researchgate.net Such calculations can predict properties like the heat of formation and help understand thermal decomposition mechanisms, as has been explored for related compounds like 1,1-bis(methoxy-NNO-azoxy)ethane. researchgate.net

| Property/Application | Information Gained | Relevance |

|---|---|---|

| Geometry Optimization | Provides the lowest-energy 3D structure, including bond lengths and angles. | Fundamental for all other computational analyses. |

| Vibrational Frequencies | Predicts the infrared (IR) spectrum, confirming the structure is a true energy minimum. | Aids in experimental characterization. |

| Electronic Properties | Calculates dipole moment, polarizability, and electrostatic potential maps. | Helps understand intermolecular interactions and solubility. |

| Reaction Energetics | Determines the energy of reactants, products, and transition states for a given reaction. | Predicts reaction feasibility and helps elucidate mechanisms. jstar-research.com |

The attractive force that holds the constituent atoms of azoxyethane together is known as a chemical bond. ncert.nic.in Valence Bond (VB) theory and Molecular Orbital (MO) theory are the primary frameworks for describing covalent bonding. libretexts.org MO theory describes bonding in terms of orbitals that are spread out over the entire molecule. utexas.edu The combination of atomic orbitals leads to the formation of bonding molecular orbitals (lower in energy) and antibonding molecular orbitals (higher in energy). libretexts.orgutexas.edu

In azoxyethane (CH₃CH₂-N=N(O)-CH₂CH₃), the electronic structure is characterized by a combination of sigma (σ) and pi (π) bonds. The central azoxy functional group, -N=N(O)-, is the most electronically significant feature. It contains a double bond between the two nitrogen atoms and a dative covalent bond between one nitrogen and the oxygen atom. Analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding reactivity. psu.edu The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO represents the region most likely to accept an electron (electrophilic character). psu.edu

| Feature | Description | Computational Insight |

|---|---|---|

| C-H, C-C, C-N Bonds | Single bonds (σ-bonds) with free rotation. | NBO analysis reveals sp³ hybridization on carbon atoms. |

| N=N Bond | A double bond consisting of one σ-bond and one π-bond. | MO analysis shows the energy and shape of the π-bonding orbital. |

| N-O Bond | A polar covalent bond, often described as a coordinate or dative bond. | DFT calculates significant charge separation between N and O. |

| HOMO | Likely localized on the azoxy group, possibly with significant contribution from the oxygen lone pairs. | Identifies the primary site for electrophilic attack. |

| LUMO | Likely the π* antibonding orbital of the N=N bond. | Identifies the primary site for nucleophilic attack. |

Conformational analysis is the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds, and their relative energies. libretexts.org Even for a relatively small molecule like azoxyethane, rotation around the C-C, C-N, and N-N single bonds leads to a complex potential energy surface with multiple energy minima (stable conformers) and maxima (transition states).

The primary conformational questions for azoxyethane involve the orientation of the two ethyl groups relative to each other and to the central azoxy plane. Key rotational degrees of freedom include:

Rotation around the C-N bonds.

The relative orientation of the ethyl groups (e.g., syn vs. anti with respect to the N=N bond).

The geometry around the N=N(O) core, which can exist as E and Z isomers.

Computational methods can systematically explore these conformations. jstar-research.com A potential energy scan involves calculating the energy of the molecule as a specific dihedral angle is rotated in steps. This allows for the identification of the most stable conformers (lowest energy) and the energy barriers to rotation between them. jstar-research.commaricopa.edu The stability of different conformers is governed by a balance of factors including torsional strain (from eclipsing bonds) and steric strain (repulsive interactions between bulky groups). maricopa.edukhanacademy.org

| Type of Strain | Description | Example in Azoxyethane |

|---|---|---|

| Torsional Strain | Energy cost associated with eclipsing interactions between bonds on adjacent atoms. | Eclipsing C-H and C-N bonds upon rotation around the C-C bond. |

| Steric Strain (van der Waals) | Repulsive interaction when non-bonded atoms or groups are forced into close proximity. | Repulsion between a methyl group and the azoxy oxygen in certain conformations. |

| Gauche Interaction | A specific type of steric strain between bulky groups at a 60° dihedral angle. maricopa.edu | Interaction between the two ethyl groups in a gauche conformation relative to the N-N bond. |

Molecular Dynamics and Statistical Thermodynamics in Azoxyethane Systems

While quantum chemical methods are excellent for calculating the properties of static molecular structures, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. valencelabs.comresearchgate.net An MD simulation numerically solves Newton's equations of motion for a system of atoms, generating a trajectory that describes how the positions and velocities of the atoms evolve. wustl.edu This provides a detailed view of molecular motion and conformational changes at an atomic scale. researchgate.net

For azoxyethane, an MD simulation would typically be performed on a large number of molecules in a simulation box, representing a liquid or gas phase. The interactions between atoms are governed by a "force field," which is a set of parameters and potential functions that describe the energy of the system as a function of atomic coordinates. MD simulations can be used to:

Explore the conformational space and determine the relative populations of different conformers at a given temperature.

Calculate thermodynamic properties like heat capacity and free energy.

Simulate transport properties such as diffusion coefficients and viscosity.

Study the solvation of azoxyethane in different solvents by explicitly modeling the solvent molecules.

MD simulations provide a bridge between the microscopic world of individual molecules and the macroscopic properties of a material, offering insights into the dynamic behavior of azoxyethane systems. valencelabs.com

Computational Prediction of Azoxyethane Reactivity and Selectivity

Computational chemistry is a powerful tool for predicting how and where a molecule is likely to react. psu.edursc.org By analyzing the electronic structure calculated via methods like DFT, chemists can rationalize and predict chemical reactivity and selectivity. jstar-research.com

For azoxyethane, key aspects of reactivity that can be predicted include:

Site of Attack: Maps of the molecular electrostatic potential (MEP) can visualize electron-rich (negative potential, red) and electron-poor (positive potential, blue) regions of the molecule. Nucleophiles will preferentially attack electron-poor regions, while electrophiles will attack electron-rich regions. For azoxyethane, the oxygen atom is expected to be a site of negative potential, making it a target for electrophiles or protonation.

Reaction Mechanisms: Computational methods can be used to map out the entire energy profile of a reaction pathway, including the structures and energies of reactants, intermediates, transition states, and products. mdpi.com This allows for the determination of activation energies, which are crucial for understanding reaction rates. For example, the mechanism of thermal decomposition of related azoxy compounds has been investigated using quantum-chemical calculations. researchgate.net

Selectivity: When a reaction can lead to multiple products (e.g., regio- or stereoisomers), computation can predict which product is favored by comparing the activation energies of the competing pathways. The path with the lowest activation energy will be the kinetically favored one. researchgate.net

These predictive capabilities help in designing experiments and understanding observed chemical outcomes without solely relying on trial and error. nih.gov

Development and Validation of Computational Models for Azoxy Compounds

The accuracy of any computational prediction is highly dependent on the chosen theoretical model and its parameters. azolifesciences.com A significant area of computational research involves the development and validation of these models to ensure they are reliable for specific classes of molecules, such as azoxy compounds. tandfonline.com

Validation involves comparing computational results with known experimental data. For example, a newly developed force field for azoxy compounds would be tested by running an MD simulation and comparing the calculated density or heat of vaporization with measured values. Similarly, different DFT functionals might be benchmarked to see which one most accurately reproduces the experimentally known bond lengths or reaction energies for a set of known azoxy compounds. researchgate.net

Machine learning (ML) is also becoming an increasingly important tool. sci-hub.seazolifesciences.com By training ML models on large datasets of known chemical reactions or properties, it is possible to create predictive tools that are much faster than traditional quantum chemical calculations. researchgate.net For azoxy compounds, a validated computational model could be used to screen a virtual library of derivatives for desirable properties, accelerating the discovery of new compounds with specific functions. The development of high-dimensional neural network potentials (HD-NNP) is one such advanced approach, where a neural network is trained on reference quantum chemistry data to represent the potential energy surface of a system for use in large-scale simulations. ruhr-uni-bochum.de

Advanced Spectroscopic Characterization Techniques for Azoxyethane Research

High-Resolution Spectroscopic Probes for Molecular Structure and Conformation

High-resolution spectroscopy allows for the precise determination of the three-dimensional arrangement of atoms in Azoxyethane and the subtle energetic differences between its possible conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. datapdf.compitt.edu It operates by probing the magnetic properties of atomic nuclei, such as ¹H (proton) and ¹³C, within a strong magnetic field. nih.govresearchgate.net The resulting spectrum provides information about the chemical environment of each nucleus, allowing for the unambiguous elucidation of molecular structure and connectivity. datapdf.com

For Azoxyethane (CH₃CH₂-N(O)=N-CH₂CH₃), both ¹H and ¹³C NMR are critical for structural confirmation. While specific spectral data for Azoxyethane is not widely published, data from homologous azoxyalkanes, such as (Z)- and (E)-azoxy-n-butane, allow for accurate prediction of its spectral features. cdnsciencepub.com The chemical shifts are influenced by the electronegativity of the azoxy group and the magnetic anisotropy of the N=N bond. In ¹H NMR, protons on the carbon atom adjacent to the nitrogen (α-protons) will appear at a different chemical shift than the terminal methyl protons (β-protons). Similarly, the α- and β-carbons will be distinct in the ¹³C NMR spectrum.

Advanced NMR techniques can also probe reaction mechanisms. For instance, studies on cyclic azoxyalkanes using lanthanide shift reagents (LSRs) have shown that the metal complex coordinates preferentially to one of the nitrogen atoms rather than the oxygen atom. acs.org This type of experiment provides valuable insight into the electronic distribution and steric accessibility of the lone pair electrons within the azoxy functional group.

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred from Analog |

| ¹H NMR | |||

| -CH₂- (alpha) | ~3.8 | Quartet (q) | Azoxy-n-butane cdnsciencepub.com |

| -CH₃ (beta) | ~1.4 | Triplet (t) | Azoxy-n-butane cdnsciencepub.com |

| ¹³C NMR | |||

| -CH₂- (alpha) | ~55-69 | N/A | Azoxy-n-butane, Propyl-azoxy-methane cdnsciencepub.com |

| -CH₃ (beta) | ~13-14 | N/A | Azoxy-n-butane, Propyl-azoxy-methane cdnsciencepub.com |

Note: Predicted values are based on published data for homologous azoxyalkanes and may vary slightly.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for studying chemical species that have one or more unpaired electrons. rsc.orgunibo.it Such species include free radicals and transition metal ions. rsc.org Since Azoxyethane in its ground state is a diamagnetic molecule (all electrons are paired), it is EPR-silent and cannot be directly detected by this method.

However, EPR spectroscopy is an invaluable tool for detecting and identifying paramagnetic intermediates that may form during the chemical reactions of Azoxyethane. ethz.ch For example, thermal or photochemical decomposition of Azoxyethane could proceed through a radical mechanism, generating short-lived radical species. EPR, often combined with a technique called "spin trapping," can be used to detect these transient radicals, providing crucial evidence for a proposed reaction pathway. nih.govmdpi.com In a spin trapping experiment, a "spin trap" molecule reacts with the transient radical to form a more stable, persistent radical (a spin adduct) that can be easily detected and characterized by EPR. mdpi.com The analysis of the resulting EPR spectrum can provide information on the structure of the original, short-lived radical, thereby elucidating the mechanism of decomposition. unibo.it

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. elte.hulibretexts.org This technique is particularly useful for studying molecules containing chromophores—functional groups responsible for light absorption. researchgate.net The azoxy group, -N=N(O)-, in Azoxyethane is a chromophore.

The electronic spectrum of aliphatic azoxy compounds is typically characterized by two main absorption bands corresponding to specific electronic transitions: researchgate.net

A weak, longer-wavelength absorption resulting from an n → π * transition. This involves the excitation of a non-bonding electron (from a nitrogen or oxygen lone pair) into an anti-bonding π orbital.

A strong, shorter-wavelength absorption resulting from a π → π * transition, which involves the excitation of an electron from a bonding π orbital to an anti-bonding π orbital. acs.orgnih.gov

For simple, non-conjugated azoxyalkanes, these transitions occur in the ultraviolet region. researchgate.net Experimental data for related compounds like azoxy-n-propane and azoxy-n-butane can be used to predict the spectral properties of Azoxyethane. cdnsciencepub.com

| Compound | λₘₐₓ (nm) | Transition Type | Reference |

| (E)-Propyl-NNO-azoxymethane | 233 | π → π | cdnsciencepub.com |

| (E)-Azoxy-n-butane | 219 | π → π | cdnsciencepub.com |

| Azoxyethane (Predicted) | ~220-230 | π → π * |

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. edinst.comnumberanalytics.com IR spectroscopy measures the absorption of infrared radiation that causes a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light resulting from a change in the molecule's polarizability. kurouskilab.com Together, they provide a detailed fingerprint of the functional groups present in a molecule.

For Azoxyethane, these techniques are crucial for identifying the characteristic vibrations of the azoxy core and the ethyl groups. The key vibrational modes of interest include the stretching and bending of the N=N, N-O, C-N, C-C, and C-H bonds. The specific frequencies of the N=N and N-O stretches are particularly diagnostic for the azoxy functional group. Theoretical calculations on related azoxy compounds place the N→O stretching vibration at a high frequency. rsc.org

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Technique | Reference |

| N→O Stretch | 1510 - 1560 | IR, Raman | cdnsciencepub.comrsc.org |

| N=N Stretch | 1416 - 1450 | IR, Raman | cdnsciencepub.comaip.org |

| C-N Stretch | ~1105 | IR | cdnsciencepub.com |

| C-H Stretches (sp³) | 2850 - 3000 | IR, Raman | General |

| C-H Bends (sp³) | 1375 - 1470 | IR, Raman | General |

Advanced X-ray Spectroscopic Techniques for Electronic State Characterization

Advanced X-ray spectroscopy methods, such as X-ray Absorption Spectroscopy (XAS), provide powerful tools for probing the electronic structure and local atomic environment of specific elements within a molecule. researchgate.net These techniques are element-specific and can yield information on oxidation states, coordination geometry, and bond lengths. acs.org XAS is further divided into X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

While no specific XAS studies on Azoxyethane have been reported, the technique holds significant potential for its characterization. By tuning the X-ray energy to the absorption edge of nitrogen, oxygen, or carbon, one could selectively probe the environment of these atoms within the Azoxyethane molecule.

Nitrogen K-edge XAS could differentiate between the two distinct nitrogen atoms in the azoxy group, providing insight into their formal oxidation states and the nature of the N=N and N-O bonds.

Oxygen K-edge XAS would be sensitive to the electronic environment of the N-oxide oxygen, helping to characterize its bonding and partial charge.

Such studies have been applied to investigate the electronic structure of more complex azo and azoxy compounds, often in the context of their interaction with metal surfaces or as part of larger molecular systems. acs.orgcdnsciencepub.com

Time-Resolved Spectroscopic Studies of Azoxyethane Reaction Dynamics

Time-resolved spectroscopy encompasses a range of pump-probe techniques designed to monitor chemical reactions and other dynamic processes as they occur in real time. numberanalytics.comyork.ac.uk In a typical experiment, a short "pump" laser pulse initiates a photochemical reaction, and a subsequent "probe" pulse monitors the changes in the system via absorption or emission at a specific time delay. photoscience.pl This allows for the direct observation of short-lived excited states and reaction intermediates, with timescales ranging from femtoseconds to seconds. nih.gov

For Azoxyethane, time-resolved spectroscopy would be particularly useful for studying its photochemistry. It is known that other azoxy compounds can undergo photochemical reactions such as cis-trans isomerization and oxygen atom migration upon UV irradiation. researchgate.net Time-resolved techniques like transient absorption spectroscopy could be employed to:

Characterize the electronically excited state(s) of Azoxyethane formed immediately after light absorption.

Measure the lifetime of these excited states.

Follow the formation and decay of any transient species, such as isomers or radical intermediates, on the pathway from reactants to products.

These studies provide fundamental insights into the reaction mechanisms that govern the transformation of Azoxyethane under the influence of light. carlroth.com

Integration of Spectroscopic Data with Computational Chemistry for Comprehensive Characterization

The comprehensive characterization of azoxyethane is significantly enhanced by the synergistic integration of experimental spectroscopic data with high-level computational chemistry methods. This approach allows for a deeper understanding of the molecule's electronic structure, vibrational modes, and spectroscopic signatures that are often ambiguous when analyzed through experimental means alone. cuny.eduspectroscopyeurope.com Quantum mechanical models, particularly Density Functional Theory (DFT), have become powerful tools for predicting and interpreting the spectra of azo and azoxy compounds. researchgate.netcolab.ws

The process typically begins with the optimization of the ground-state molecular geometry of azoxyethane using a selected DFT functional and basis set, such as B3LYP/6-311G(d,p). researchgate.netdergipark.org.tr This computational step provides a theoretical model of the molecule's bond lengths, bond angles, and dihedral angles. bohrium.com Once the optimized geometry is obtained, various spectroscopic properties can be calculated and compared directly with experimental findings.

Vibrational Spectroscopy (FT-IR and Raman)

Computational chemistry is instrumental in assigning the vibrational modes observed in Fourier-Transform Infrared (FT-IR) and Raman spectra. eurjchem.com For a molecule like azoxyethane, theoretical frequency calculations can predict the wavenumbers and intensities of its fundamental vibrations. These calculated frequencies, often scaled by a factor to correct for anharmonicity and basis set limitations, can be correlated with the experimental FT-IR and Raman bands. nih.gov This correlation allows for the unambiguous assignment of complex spectral regions, such as those involving C-H stretching, N-N stretching, and N-O stretching modes, which are characteristic of the azoxy functional group. The Potential Energy Distribution (PED) analysis, derived from computational results, further refines these assignments by quantifying the contribution of individual internal coordinates to each normal mode. mdpi.com

Below is a hypothetical data table illustrating how computational data aids in the assignment of the experimental vibrational spectrum of azoxyethane.

| Experimental FT-IR (cm⁻¹) | Calculated Frequency (cm⁻¹) | PED (%) | Assignment |

| 3015 | 3020 | 98 | Asymmetric C-H stretch (CH₃) |

| 2930 | 2935 | 97 | Symmetric C-H stretch (CH₃) |

| 1510 | 1515 | 85 | N=N stretch |

| 1450 | 1455 | 70 | CH₃ deformation |

| 1320 | 1325 | 75 | N-O stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is a computational approach widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. dergipark.org.trrsc.org By calculating the magnetic shielding tensors for the optimized geometry of azoxyethane, theoretical chemical shifts can be obtained. nih.gov These calculated values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), provide a powerful tool for assigning the resonances in the experimental NMR spectra. bohrium.com This is particularly useful for resolving ambiguities and confirming the chemical environment of each nucleus in the molecule. The close agreement between calculated and experimental shifts serves to validate the computed molecular structure. bohrium.com

The following table demonstrates a typical comparison of experimental and calculated NMR data for azoxyethane.

| Nucleus | Experimental δ (ppm) | Calculated δ (ppm) |

| ¹³C (CH₃) | 60.5 | 61.0 |

| ¹H (CH₃) | 4.2 | 4.3 |

UV-Visible Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for simulating electronic absorption spectra (UV-Vis). rroij.comrsc.org For azoxyethane, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as n → π* and π → π*. researchgate.netmdpi.com These calculations help to assign the bands observed in the experimental UV-Vis spectrum and provide insight into the nature of the molecular orbitals involved in the electronic excitations. academie-sciences.fr The influence of different solvents on the absorption spectra, known as solvatochromism, can also be modeled computationally, offering a more complete picture of the molecule's electronic behavior. unibs.it

A comparative table for UV-Vis data might look as follows:

| Solvent | Experimental λmax (nm) | Calculated λmax (nm) | Transition Assignment |

| Ethanol | 325 | 328 | n → π |

| Hexane | 240 | 242 | π → π |

Applications of Azoxyethane in Advanced Organic Synthesis and Chemical Transformations

Azoxyethane as a Precursor for Novel Organic Syntheses

While direct, large-scale applications of azoxyethane as a precursor in the synthesis of complex molecules are still emerging, its chemical structure suggests several potential pathways for the creation of novel organic compounds. The reactivity of the azoxy functional group, situated between two ethyl groups, allows for transformations that can lead to a variety of nitrogen-containing scaffolds.

One potential application lies in the synthesis of functionalized amines. The reduction of the azoxy group in azoxyethane can proceed in a stepwise manner, first yielding the corresponding azo compound, azomethane, and subsequently, upon further reduction, leading to substituted hydrazines or amines. libretexts.orgThe precise control of reduction conditions could allow for the selective formation of these valuable building blocks in organic synthesis.

Furthermore, the ethyl groups attached to the azoxy moiety can be functionalized, opening avenues for the synthesis of more complex molecules. For instance, selective oxidation or halogenation of the ethyl chains, while preserving the azoxy core, could generate bifunctional precursors for subsequent cross-coupling reactions or the introduction of other functional groups.

The thermal or photochemical decomposition of azoxyalkanes can also be a source of reactive intermediates. nih.govWhile the thermal stability of simple azoxyalkanes is generally high, under specific conditions, they can fragment to generate radicals or other reactive species. The controlled decomposition of azoxyethane could potentially be harnessed to generate ethylidene or related C2 synthons for use in cycloaddition or insertion reactions, leading to the formation of carbocyclic and heterocyclic frameworks. However, specific examples detailing the synthetic utility of azoxyethane in these transformations are not yet widely reported in the literature.

Radical Chemistry and Azoxy Group Transfer Reactions in Organic Synthesis

The azoxy group, including the one present in azoxyethane, exhibits interesting behavior in the realm of radical chemistry. While azoxyalkanes are generally stable, the azoxy functional group can stabilize an adjacent carbon-centered radical. This property is crucial in directing the outcome of radical reactions.

A significant area of research involves azoxy group transfer reactions. Recent studies have demonstrated that sulfonyl-protected azoxy compounds can act as effective reagents for transferring the entire azoxy functional group to other organic molecules. This process typically proceeds through a radical mechanism initiated by visible light, without the need for a photocatalyst. The homolytic cleavage of the N-S bond in these sulfonyl-protected azoxy compounds generates an azoxy radical, which can then participate in various synthetic transformations.

These transformations include the functionalization of C(sp³)–H bonds, particularly in ethers. The azoxy radical can abstract a hydrogen atom from an ether, generating a carbon-centered radical which then combines with the azoxy moiety. This strategy allows for the synthesis of a diverse range of unsymmetrical azoxy compounds.

Another key application of this radical chemistry is the 1,2-difunctionalization of vinyl ethers. In this process, the sulfinyl radical and the azoxy radical add across the double bond of the vinyl ether, leading to the formation of highly functionalized products. These reactions are often highly regioselective.

While these studies have primarily focused on sulfonyl-protected aromatic azoxy compounds, the fundamental principles of azoxy group transfer via radical intermediates could potentially be extended to simpler aliphatic compounds like azoxyethane. The development of methods to activate azoxyethane for similar radical transformations could provide a direct route to a variety of ethyl-functionalized azoxy compounds.

Exploration of Azoxyethane Derivatives in Advanced Functional Materials

Although azoxyethane itself is not a primary component of advanced functional materials, its structural motif is closely related to classes of molecules that exhibit interesting material properties, particularly in the fields of liquid crystals and energy materials. The core of this potential lies in the properties of the azoxy group, which can be incorporated into larger molecular architectures to influence their physical and chemical behaviors.

Liquid Crystals

Aromatic azoxy compounds, such as p-azoxyanisole, are well-known for their liquid crystalline properties. The rigid, linear structure of the azoxybenzene (B3421426) core, coupled with terminal substituent groups, allows for the formation of mesophases, which are intermediate states of matter between a crystalline solid and an isotropic liquid. The anisotropic nature of these molecules leads to long-range orientational order, which is the basis for their application in display technologies.

While azoxyethane is a simple aliphatic molecule and does not exhibit liquid crystalline behavior, its derivatives, particularly those incorporating rigid aromatic units, could be designed to form liquid crystals. By functionalizing the ethyl groups of azoxyethane with mesogenic (liquid crystal-forming) moieties, it may be possible to create novel liquid crystalline materials. The flexibility of the ethyl chains could influence the phase transition temperatures and the type of liquid crystal phase observed.

Energy Materials Research

In the context of energy materials, derivatives of azobenzene, a compound structurally related to azoxy compounds, have been investigated for their potential in solar thermal fuels. These materials can store solar energy in the form of chemical energy through a photoisomerization process and release it as heat on demand. The trans-to-cis isomerization of the azo group upon irradiation allows for energy storage, and the reverse thermal or light-induced isomerization releases this energy.

Given the structural similarity, it is conceivable that appropriately designed derivatives of azoxyethane could also function as molecular solar thermal fuels. The introduction of photoswitchable groups onto the azoxyethane backbone could lead to molecules capable of undergoing reversible photoisomerization with a significant energy difference between the two states. The energy density and thermal stability of such materials would be key parameters for their practical application.

The high nitrogen and oxygen content of azoxy compounds also makes them of interest in the broader field of energetic materials. While this is an area of ongoing research, the fundamental properties of the azoxy group contribute to the energetic characteristics of these molecules.

Catalysis Mediated by or Involving Azoxyethane in Chemical Processes

The direct application of azoxyethane as a catalyst in chemical processes is not a well-established area of research. Azoxy compounds are not typically recognized for their catalytic activity in the same way as transition metal complexes or certain organic molecules. However, there are potential, albeit speculative, roles that azoxyethane or its derivatives could play in catalytic systems.

Potential as a Ligand in Metal Catalysis

One possibility is the use of functionalized azoxyethane derivatives as ligands in transition metal catalysis. The nitrogen and oxygen atoms of the azoxy group possess lone pairs of electrons that could coordinate to a metal center. By introducing other coordinating groups onto the ethyl backbones of azoxyethane, it might be possible to synthesize novel multidentate ligands. The electronic properties and steric bulk of such ligands could influence the reactivity and selectivity of the metal catalyst in various organic transformations, such as cross-coupling reactions, hydrogenations, or oxidations. The chirality of appropriately substituted azoxyethane derivatives could also be exploited in asymmetric catalysis.

Role as a Directing Group

In some catalytic C-H functionalization reactions, a directing group is used to guide the catalyst to a specific C-H bond, enabling site-selective transformations. While not a conventional directing group, it is conceivable that the azoxy group in a substrate could interact with a metal catalyst, positioning it for a reaction at a nearby C-H bond. This would be a novel strategy for achieving regioselectivity in C-H activation chemistry.

Influence as an Additive

Environmental Fate and Degradation Pathways of Azoxyethane

Chemical Transformation Pathways in Environmental Media

Table 1: Potential Chemical Transformation Reactions of Azoxyethane in Environmental Media

| Reaction Type | Environmental Medium | Potential Products | Data Source |

|---|---|---|---|

| Hydrolysis | Water, Soil | Data not available | Not available |

| Oxidation | Air, Water, Soil | Data not available | Not available |

Photochemical Degradation Mechanisms

Specific studies detailing the photochemical degradation mechanisms of Azoxyethane are not currently available. This area of research would focus on how Azoxyethane interacts with sunlight, including the wavelengths of light it absorbs and the subsequent chemical changes. Key parameters such as quantum yield and the identity of photoproducts would be essential to understanding its atmospheric fate and its persistence in sunlit surface waters.

Table 2: Key Parameters in the Photochemical Degradation of Azoxyethane

| Parameter | Definition | Value | Conditions | Data Source |

|---|---|---|---|---|

| Absorption Spectrum | Wavelengths of light absorbed by the molecule | Data not available | Not available | Not available |

| Quantum Yield (Φ) | Efficiency of a photochemical process | Data not available | Not available | Not available |

| Phototransformation Products | Molecules formed upon exposure to light | Data not available | Not available | Not available |

Biotransformation Pathways and Environmental Persistence

Detailed information on the biotransformation of Azoxyethane by microorganisms is not available in the current body of scientific literature. This research would involve identifying the specific enzymatic reactions that lead to the breakdown of Azoxyethane in various ecosystems. Understanding these pathways is critical for assessing its environmental persistence and the potential for bioaccumulation. Key areas of investigation would include aerobic and anaerobic degradation pathways and the identification of resulting metabolites.

Table 3: Overview of Potential Biotransformation Pathways for Azoxyethane

| Pathway | Conditions | Key Enzymes/Microorganisms | Metabolites | Environmental Significance | Data Source |

|---|---|---|---|---|---|

| Aerobic Biodegradation | Presence of oxygen | Data not available | Data not available | Data not available | Not available |

Q & A

Q. What are the established protocols for synthesizing and characterizing azoxyethane in laboratory settings?

Azoxyethane (C₄H₁₀N₂O) is typically synthesized via controlled oxidation of azoethane or through diazo coupling reactions. Key steps include:

- Purity verification : Use gas chromatography (GC) with flame ionization detection (FID) to confirm purity >99% .

- Structural confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and infrared (IR) spectroscopy to validate the azoxy functional group (-N=N(O)-) .

- Safety protocols : Due to its carcinogenic nature, handle azoxyethane in fume hoods with personal protective equipment (PPE), and store in inert, airtight containers .

Q. Which analytical techniques are most reliable for quantifying azoxyethane in environmental or biological matrices?

- Chromatography : High-performance liquid chromatography (HPLC) with UV-Vis detection (λ = 249 nm) is optimal for trace analysis .

- Mass spectrometry (MS) : Pair GC-MS with electron ionization (EI) for high sensitivity (detection limits <1 ppb) .

- Solubility considerations : Azoxyethane is insoluble in water but soluble in ethanol, ether, and acetone; pre-concentration via liquid-liquid extraction is recommended .

Q. How do researchers evaluate azoxyethane’s genotoxicity in experimental models?

- DNA adduct formation : Use ³²P-postlabeling assays or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect covalent DNA modifications .

- In vitro models : Employ bacterial reverse mutation assays (Ames test) or mammalian cell lines (e.g., CHO cells) to assess mutagenicity .

- Dose-response analysis : Establish LD₅₀ values in rodent models, noting thresholds for carcinogenic effects (e.g., >50 mg/kg in rats) .

Advanced Research Questions

Q. How can contradictory data on azoxyethane’s metabolic pathways be resolved in mechanistic studies?

Contradictions often arise from interspecies variability or differences in experimental conditions. To address this:

- Method triangulation : Combine in vitro microsomal assays (e.g., liver S9 fractions) with in vivo metabolite profiling .

- Isotopic labeling : Use ¹⁴C-labeled azoxyethane to track metabolic intermediates via scintillation counting .

- Statistical reconciliation : Apply Bayesian meta-analysis to harmonize data from disparate studies, accounting for covariates like pH and temperature .

Q. What strategies optimize the detection of azoxyethane-induced DNA adducts in complex biological samples?

- Enrichment techniques : Immunoaffinity columns or solid-phase extraction (SPE) can isolate adducts from background noise .

- High-resolution MS : Orbitrap or time-of-flight (TOF) systems provide accurate mass measurements (<3 ppm error) for adduct identification .

- Positive controls : Spiked samples with synthetic adduct standards (e.g., O⁶-ethylguanine) validate recovery rates .

Q. How should researchers design experiments to assess azoxyethane’s synergistic effects with other carcinogens?

- Factorial design : Test azoxyethane in combination with co-carcinogens (e.g., polycyclic aromatic hydrocarbons) using a 2×2 matrix .

- Endpoint selection : Measure biomarkers like micronucleus formation, comet assay results, or tumor incidence .

- Statistical power : Ensure sample sizes (n ≥ 10 per group) to detect interaction effects (α = 0.05, β = 0.2) .

Q. What computational approaches predict azoxyethane’s reactivity and binding affinity with DNA?

- Molecular docking : Use software like AutoDock Vina to model interactions between azoxyethane and DNA bases (e.g., guanine) .

- Density functional theory (DFT) : Calculate activation energies for alkylation reactions (e.g., ΔG‡ for ethylation) .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates from stopped-flow spectroscopy) .

Data Presentation and Reproducibility

Q. What are the best practices for reporting azoxyethane-related data to ensure reproducibility?

- Detailed protocols : Include exact reaction conditions (e.g., solvent ratios, temperature gradients) in supplementary materials .

- Raw data access : Deposit chromatograms, spectra, and statistical outputs in public repositories (e.g., Zenodo, Figshare) .

- Uncertainty quantification : Report standard deviations (SD) and confidence intervals (CI) for all measurements .

Q. Table 1. Key Physicochemical Properties of Azoxyethane

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₄H₁₀N₂O | |

| Boiling point | 72.4°C (±0.5) | |

| Solubility in ethanol | Soluble | |

| UV-Vis absorption (λ_max) | 249 nm |

Ethical and Methodological Considerations

Q. How should ethical guidelines inform azoxyethane studies involving animal models?

Q. What statistical methods are appropriate for analyzing non-linear dose-response relationships in azoxyethane toxicity studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.